5-(oxan-2-yloxy)pent-2-ynal
Description
5-(Oxan-2-yloxy)pent-2-ynal (C₁₀H₁₄O₃) is an alkyne-aldehyde derivative featuring a tetrahydropyran (oxane) ether group. Its molecular structure combines a terminal alkyne (C≡CH) with an aldehyde (-CHO) at the pent-2-ynal backbone, modified by a cyclic ether substituent at the 5-position. The compound has a monoisotopic mass of 182.0943 Da and an InChIKey of PCWRXIRXECXUJN-UHFFFAOYSA-N . Limited literature and patent data suggest it is either understudied or proprietary .
Properties
CAS No. |
130592-49-3 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-(oxan-2-yloxy)pent-2-ynal |
InChI |
InChI=1S/C10H14O3/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h7,10H,2,4-6,8-9H2 |
InChI Key |
PCWRXIRXECXUJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCC#CC=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(oxan-2-yloxy)pent-2-ynal typically involves the reaction of an appropriate alkyne with an oxane derivative under specific conditions. One common method is the reaction of 5-pentyn-2-ol with tetrahydro-2H-pyran in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(oxan-2-yloxy)pent-2-ynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
5-(oxan-2-yloxy)pent-2-ynal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(oxan-2-yloxy)pent-2-ynal involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 5-(oxan-2-yloxy)pent-2-ynal with structurally related compounds:
Reactivity and Functional Group Analysis
- Aldehyde Reactivity : The aldehyde in this compound enables nucleophilic additions (e.g., Grignard reactions), similar to pent-2-ynal . However, the oxane ether may sterically hinder reactions compared to the simpler pent-2-ynal.
- Alkyne Reactivity : The terminal alkyne allows for click chemistry (e.g., azide-alkyne cycloaddition), shared with 5-[(tert-butyldimethylsilyl)oxy]pent-2-ynal .
- Ether Stability : The oxane ether is less hydrolytically stable than silyl ethers (e.g., in ), which resist acidic/basic conditions.
- Steric Effects: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate exhibits reduced reactivity due to bulky diphenyl groups, unlike the unhindered aldehyde in the target compound.
Biological Activity
5-(oxan-2-yloxy)pent-2-ynal, with the molecular formula CHO, is an organic compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHO
- CAS Number : 130592-49-3
- SMILES Notation : C1CCOC(C1)OCCC#CC=O
- Molecular Weight : 182.22 g/mol
The compound features an oxane ring and a terminal alkyne aldehyde, which may contribute to its reactivity and biological interactions.
The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the aldehyde group, which is known to participate in various biochemical reactions. Aldehydes can act as electrophiles, potentially interacting with nucleophilic sites in proteins and nucleic acids, leading to various biological effects.
Cytotoxicity and Apoptosis
Compounds containing α,β-unsaturated aldehydes have been shown to induce cytotoxic effects in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. This pathway may also be relevant for this compound, particularly in the context of cancer therapy.
Study on Similar Compounds
A study investigating the cytotoxic effects of related aldehydes found that compounds with electrophilic centers induced significant apoptosis in human cancer cell lines. The study highlighted the importance of substituents on the aldehyde group in determining the potency and selectivity of these compounds against different cell types .
In Vitro Studies
In vitro assays conducted on structurally analogous compounds demonstrated that they could inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation. These findings suggest that this compound might possess similar inhibitory effects, warranting further investigation into its potential as an anticancer agent .
Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
